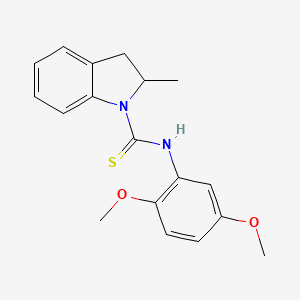
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. DMPT has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in various cellular processes, including cell growth, proliferation, and survival. 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the mTOR pathway in various cell types, including cancer cells, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the activation of the mTOR pathway, the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β), and the induction of autophagy. 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve the growth rate and feed conversion efficiency of livestock, which may be due to its effects on the digestive system.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its instability in acidic and basic conditions and its potential to form polymers in solution.
Orientations Futures
There are several future directions for the study of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the exploration of its potential applications in agriculture, medicine, and material science. In agriculture, further studies are needed to determine the optimal dosage and duration of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione supplementation for different livestock species and growth stages. In medicine, further studies are needed to investigate the potential anticancer and anti-inflammatory properties of 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. In material science, further studies are needed to explore the synthesis of novel organic compounds using 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a precursor.
Applications De Recherche Scientifique
5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a feed additive for livestock to improve their growth rate and feed conversion efficiency. In medicine, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential anticancer and anti-inflammatory properties. In material science, 5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-28-17-11-8-15(19(13-17)29-5-2)12-18-20(25)23-22(27)24(21(18)26)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,23,25,27)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFIJSVLVBKCB-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,4-diethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4852256.png)
![methyl 3-(2-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852264.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4852268.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4852280.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852281.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4852289.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4852304.png)
![8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4852320.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4852323.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B4852340.png)
![methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4852360.png)
![(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4852362.png)